N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide
Description
N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a nitro group, and a fluoro-substituted phenyl ring
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5S/c1-12(5-2-6-12)11(16)14-21(19,20)10-4-3-8(13)7-9(10)15(17)18/h3-4,7H,2,5-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVONVLFIGFCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)NS(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitroaniline and 1-methylcyclobutane-1-carboxylic acid.
Step 1 Formation of Sulfonyl Chloride: 4-fluoro-2-nitroaniline is reacted with chlorosulfonic acid to form 4-fluoro-2-nitrophenylsulfonyl chloride.
Step 2 Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 1-methylcyclobutane-1-carboxamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, strong bases (e.g., sodium hydride).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Enzyme Inhibition: The sulfonyl group can act as a mimic of natural substrates, potentially inhibiting enzymes involved in disease pathways.
Industry
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action for N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide would depend on its specific application. Generally, the compound may interact with biological targets through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(4-fluoro-2-nitrophenyl)sulfonyl-1-ethylcyclobutane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the cyclobutane ring.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity due to its high electronegativity and small size.
Nitro Group: The nitro group provides a site for further chemical modifications, enhancing the compound’s versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide, its preparation, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
